5-(Trifluoromethoxy)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLEVIARCVICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Direct and Indirect Approaches to Trifluoromethoxylation of Pyridine (B92270) Systems
The direct introduction of a trifluoromethoxy group onto a pyridine ring is a formidable task due to the inherent reactivity of both the OCF3 group and the pyridine nucleus. nih.govrsc.org Traditional nucleophilic substitution reactions, analogous to those used for introducing a methoxy (B1213986) group, are generally not feasible for the OCF3 group. nih.govrsc.org This is attributed to strong electron repulsion between the fluorine atoms and an incoming nucleophile, the formation of an energetically unfavorable CF3 carbocation-like transition state, and competing side reactions. nih.govrsc.org Consequently, indirect methods and specialized reagents have been developed to achieve the trifluoromethoxylation of pyridines.
Mechanistic Pathways of OCF3-Group Introduction
Radical O-Trifluoromethylation and Subsequent OCF3-Migration
A prominent strategy for the trifluoromethoxylation of pyridines involves a two-step process: radical O-trifluoromethylation followed by an OCF3-migration. nih.govrsc.org This method utilizes N-aryl-N-hydroxylamine derivatives which undergo O-trifluoromethylation with reagents like the Togni reagent. mdpi.com The resulting N-aryl-N-(trifluoromethoxy)amines then undergo a thermally induced intramolecular rearrangement to afford the desired ortho-trifluoromethoxylated pyridine derivatives. nih.govmdpi.com
Mechanistic studies suggest that this process proceeds through a radical pathway. rsc.org The reaction is often initiated by a reagent that generates a trifluoromethyl radical (CF3•). This radical then attacks the oxygen atom of the N-pyridinylhydroxylamine precursor, leading to the formation of an N-OCF3 intermediate. mdpi.com Subsequent heating promotes the migration of the OCF3 group to the pyridine ring, typically at the position ortho to the nitrogen-containing substituent. nih.govmdpi.com
This one-pot procedure, combining O-trifluoromethylation and OCF3 migration, has proven to be a scalable and operationally simple protocol for the regioselective synthesis of a variety of functionalized trifluoromethoxylated pyridines. rsc.orgresearchgate.net
Concerted Nucleophilic Aromatic Substitution Processes Bypassing Meisenheimer Complexes
While classic SNAr reactions involving the direct attack of an OCF3 nucleophile are challenging, alternative nucleophilic substitution pathways have been explored. rsc.orgnih.gov Research into the nucleophilic aromatic substitution on pyridine rings has shown that the 2- and 4-positions are generally preferred for attack due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate (a Meisenheimer-like complex). vaia.com
However, for the introduction of a trifluoromethoxy group, concerted mechanisms that bypass the formation of a distinct Meisenheimer complex are considered. nih.gov Computational studies on the reaction of a pyridinium (B92312) salt with a trifluoromethoxide anion suggest a dissociative substitution pathway where the nucleophilic attack on a carbon adjacent to the pyridine nitrogen leads directly to the products without forming a stable intermediate. nih.gov This highlights the unique reactivity of the OCF3 group compared to other nucleophiles in aromatic substitution reactions.
Regioselectivity Control in Trifluoromethoxylation Reactions
Controlling the position of the incoming trifluoromethoxy group on the pyridine ring is a critical aspect of synthetic design. The radical O-trifluoromethylation/OCF3-migration strategy typically yields products with the OCF3 group at the α'-position (ortho to the directing group). nih.govrsc.org If this position is blocked, the γ-OCF3 substituted product can be formed. rsc.org
The regioselectivity of direct trifluoromethylation reactions on pyridine is often poor when using trifluoromethyl radicals, resulting in a mixture of 2-, 3-, and 4-substituted products. researchgate.net To overcome this, methods based on nucleophilic activation of the pyridine ring have been developed. For instance, hydrosilylation of pyridine derivatives can lead to the formation of an N-silyl enamine intermediate, which then reacts with an electrophilic CF3 source to achieve 3-position-selective trifluoromethylation. chemrxiv.org
Similarly, an N-methylpyridine quaternary ammonium (B1175870) activation strategy has been employed for the regioselective C-H trifluoromethylation of pyridine, yielding trifluoromethylpyridines with excellent regioselectivity. acs.org These methods demonstrate the importance of activating the pyridine ring to control the regiochemical outcome of trifluoromethoxylation and related reactions.
Synthesis of 5-(Trifluoromethoxy)nicotinonitrile and its Analogues from Precursors
A practical and efficient route to this compound involves the use of pre-functionalized synthons that already contain the trifluoromethoxy group at the desired position.
Derivatization Strategies Utilizing 3-Bromo-5-trifluoromethoxypyridine as a Synthon
A key and convenient starting material for the synthesis of a variety of 5-trifluoromethoxy-substituted pyridines is 3-bromo-5-trifluoromethoxypyridine. scispace.com This versatile building block allows for the introduction of various functional groups at the 3-position through well-established chemical transformations. nuph.edu.ua
For the synthesis of this compound, 3-bromo-5-trifluoromethoxypyridine can be subjected to a cyanation reaction. A common method for this transformation is the Rosenmund-von Braun reaction, which involves heating the aryl bromide with cuprous cyanide. orgsyn.org
Furthermore, 3-bromo-5-trifluoromethoxypyridine serves as an excellent synthon in palladium-catalyzed coupling reactions. scispace.comnuph.edu.ua For example, it can be readily lithiated and then reacted with various electrophiles. scispace.com This approach has been successfully used to synthesize 5-(trifluoromethoxy)nicotinic acid and 5-(trifluoromethoxy)nicotinaldehyde, which are precursors to the nitrile. scispace.com The aldehyde can be converted to the nitrile through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.
The stability of the trifluoromethoxy group under various reaction conditions is a significant advantage of this synthetic strategy. scispace.comnuph.edu.ua It has been shown to be remarkably stable, even in the presence of strong acids like hydroiodic acid, which readily cleaves a methoxy group. scispace.com
Synthetic Data for this compound and Intermediates
| Compound Name | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-(Trifluoromethoxy)nicotinic acid | 3-Bromo-5-trifluoromethoxypyridine | 1. n-Butyllithium 2. Carbon dioxide | 5-(Trifluoromethoxy)nicotinic acid | Nearly quantitative | scispace.com |
| 5-(Trifluoromethoxy)nicotinamide | 5-(Trifluoromethoxy)nicotinic acid | Standard amidation methods | 5-(Trifluoromethoxy)nicotinamide | High | scispace.com |
| 5-(Trifluoromethoxy)nicotinaldehyde | 3-Bromo-5-trifluoromethoxypyridine | 1. n-Butyllithium 2. Ethyl formate | 5-(Trifluoromethoxy)nicotinaldehyde | High | scispace.com |
Multi-Component Reactions for Nicotinonitrile Core Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. Several MCRs have been developed for the synthesis of highly substituted pyridines, including nicotinonitriles.
One prominent approach involves the one-pot reaction of aldehydes, malononitrile, and ammonium acetate. tandfonline.com This method, often catalyzed by a base such as triethylamine, provides a straightforward route to 2-amino-3-cyanopyridines under solvent-free conditions. tandfonline.com The versatility of this reaction allows for the incorporation of various substituents on the pyridine ring by choosing appropriately substituted starting materials. For the synthesis of this compound, a potential precursor would be an aldehyde bearing a trifluoromethoxy group.
Recent advancements have also focused on the development of novel MCRs for nicotinonitrile analogues. For instance, a one-pot, four-component reaction has been utilized to synthesize nicotinonitrile derivatives bearing imidazole (B134444) or triazole moieties, highlighting the broad applicability of MCRs in generating diverse chemical scaffolds. researcher.liferesearchgate.net These reactions often proceed with high yields and can be promoted by various catalysts, including metal-free and reusable options, aligning with the goals of green chemistry. tandfonline.com
Table 1: Examples of Multi-Component Reactions for the Synthesis of Substituted Pyridines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Aldehydes | Malononitrile | Ammonium Acetate | Triethylamine | Highly substituted pyridines |
| Aldehydes | Malononitrile | Pyrrolidine | - | 2-Amino-6-pyrrolidylpyridine derivatives researchgate.net |
| 1,3-Diaryl-prop-2-en-1-ones | Malononitrile | - | - | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles researchgate.net |
This table presents examples of multi-component reactions used to synthesize various substituted pyridine derivatives.
Synthesis via Imine Formation and Dimroth Rearrangement
The Dimroth rearrangement is a powerful tool in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement has been successfully employed in the synthesis of various pyridine and pyrimidine (B1678525) derivatives. nih.govchinesechemsoc.org
A synthetic strategy for preparing novel pyrido[2,3-d]pyrimidines starts from 2-amino-6-substituted-4-trifluoromethylnicotinonitriles. nih.gov This multi-step process involves the formation of an imine, followed by a selective amination and a subsequent Dimroth rearrangement. nih.gov This methodology demonstrates the utility of the Dimroth rearrangement in accessing complex heterocyclic systems derived from nicotinonitriles.
In a different application, the reaction of ylideneketonitriles with primary amines has been shown to produce 2-N-alkylated-3,5-disubstituted pyridines through a mechanism involving a Dimroth rearrangement. tandfonline.comresearchgate.net The isolation and characterization of key intermediates have provided valuable insights into the reaction pathway, confirming the Dimroth rearrangement as the pivotal step in the formation of these diverse pyridine derivatives in good to excellent yields. tandfonline.comresearchgate.net The synthesis of 2-arylamino-pyridopyrimidines has also been achieved through a Dimroth rearrangement by heating the precursor in the presence of sodium methoxide (B1231860) in methanol. ekb.eg
The general mechanism of the Dimroth rearrangement in certain pyrimidines involves the addition of water, leading to ring opening to form an aminoaldehyde, which then undergoes ring closure to the rearranged product. wikipedia.org While direct examples for this compound are not explicitly detailed, these established principles suggest a viable pathway for its synthesis or the synthesis of its derivatives through a carefully designed route utilizing a Dimroth rearrangement.
Green Chemistry Principles in the Synthesis of Nicotinonitrile Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. In the context of nicotinonitrile synthesis, a significant focus has been on the development of environmentally benign catalysts and reaction conditions.
Application of Nanomagnetic Metal-Organic Frameworks in Catalysis
Nanomagnetic catalysts have emerged as a highly promising class of materials in green chemistry due to their high catalytic activity, large surface-to-volume ratio, and ease of separation from the reaction mixture using an external magnet. nih.govnih.govresearchgate.net This recyclability significantly reduces catalyst waste and simplifies product purification.
A notable example is the use of a novel nanomagnetic metal-organic framework (MOF), Fe3O4@MIL-53(Al)-N(CH2PO3)2, for the synthesis of a wide range of nicotinonitrile derivatives. nih.govnih.govacs.org This catalyst was successfully employed in a four-component reaction under solvent-free conditions, affording the desired products in excellent yields (68–90%) and with short reaction times (40–60 minutes). nih.govnih.gov The catalyst was synthesized by functionalizing an aluminum-based MOF with phosphorous acid and then combining it with Fe3O4 nanoparticles. nih.govacs.org The resulting nanomaterial was thoroughly characterized and demonstrated high stability and reusability. nih.govresearchgate.net
Other magnetically recoverable catalysts, such as Fe3O4@SiO2-supported systems, have also been developed for the synthesis of various pyridine derivatives. rsc.org For instance, Fe3O4@SiO2-NH2 has been used as an efficient and green catalyst for the one-pot, three-component synthesis of chromeno[2,3-b]pyridine derivatives in aqueous ethanol. tandfonline.comtandfonline.com These core-shell nanocomposites offer several advantages, including being environmentally friendly, cost-effective, and providing excellent yields with short reaction times. tandfonline.comtandfonline.com The application of such catalysts in the synthesis of this compound could offer a sustainable and efficient manufacturing process.
Table 2: Performance of Nanomagnetic Catalysts in the Synthesis of Pyridine Derivatives
| Catalyst | Reaction Type | Key Advantages |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Four-component synthesis of nicotinonitriles | High yields, short reaction times, solvent-free, reusable nih.govnih.gov |
| Fe3O4@SiO2-NH2 | Three-component synthesis of chromeno[2,3-b]pyridines | Environmentally benign, excellent yields, cost-effective, recyclable tandfonline.comtandfonline.com |
| Fe3O4@g–C3N4–SO3H | One-pot multicomponent synthesis of pyridine derivatives | Ultrasonic irradiation, aqueous medium rsc.org |
| Fe3O4@SiO2@Pr-SO3H | Four-component synthesis of indeno[1,2-b]pyridines | Solvent-free, high yield, reusable iau.ir |
This table summarizes the application and benefits of various nanomagnetic catalysts in the synthesis of pyridine-containing compounds.
Reactivity Profiles and Mechanistic Elucidation
Influence of the Trifluoromethoxy Group on Pyridine (B92270) Ring Reactivity
The trifluoromethoxy (-OCF3) group is a powerful modulator of the pyridine ring's electronic character. It is strongly electron-withdrawing, a property that profoundly influences both electrophilic and nucleophilic substitution reactions. beilstein-journals.org This effect stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the ring system. beilstein-journals.orggoogle.com
Modulation of Electrophilic Substitution Pathways
The electron-deficient nature of the pyridine ring is further intensified by the presence of the electron-withdrawing -OCF3 group. researchgate.net This deactivation makes electrophilic aromatic substitution reactions significantly more challenging compared to benzene. beilstein-journals.orglibretexts.org Electrophilic attack on the pyridine ring generally requires forcing conditions, and the substitution pattern is directed by the combined electronic effects of the ring nitrogen and the substituents. For pyridine itself, electrophilic substitution, when it occurs, generally favors the 3- (or β) position. slideshare.net The strongly deactivating -OCF3 group at the 5-position further disfavors electrophilic attack at all positions. Any potential electrophilic substitution would likely be slow and require harsh reaction conditions. beilstein-journals.org
Enhancement of Nucleophilic Substitution Reactivity
Conversely, the electron-withdrawing nature of the trifluoromethoxy group, in concert with the inherent electron deficiency of the pyridine ring, enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). slideshare.netresearchgate.net The pyridine nitrogen and the -OCF3 group work synergistically to stabilize the negatively charged Meisenheimer intermediate formed during the addition of a nucleophile. researchgate.net This stabilization is most effective when the attack occurs at positions ortho or para to the electron-withdrawing groups. In the case of 5-(trifluoromethoxy)nicotinonitrile, the positions most activated towards nucleophilic attack are C2 and C6, and to a lesser extent, C4.
The presence of a good leaving group at one of these activated positions would facilitate SNAr reactions. For instance, a halogenated precursor, such as 2-chloro-5-(trifluoromethoxy)nicotinonitrile, would be expected to readily undergo substitution with various nucleophiles.
Chemical Transformations Involving the Nitrile Moiety
The nitrile (-C≡N) group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. libretexts.org The electrophilic nature of the nitrile carbon allows it to react with a range of nucleophiles. libretexts.org
Common transformations of the nitrile group include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (5-(trifluoromethoxy)nicotinic acid) or an amide (5-(trifluoromethoxy)nicotinamide) intermediate. libretexts.orgontosight.ai
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgevitachem.com
Cycloaddition: The nitrile group can undergo cycloaddition reactions, for example, with azides to form tetrazoles. This transformation is often catalyzed by metal salts. acs.org
Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones. libretexts.org
A recent study demonstrated the nickel-catalyzed reductive hydrolysis of various nitriles, including nicotinonitrile, to their corresponding alcohols. researchgate.net This domino reaction sequence involves the initial hydrogenation of the nitrile to an imine, followed by hydrolysis to an aldehyde, and subsequent hydrogenation to the alcohol. researchgate.net
Table 1: Potential Transformations of the Nitrile Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid or Amide |
| Reduction | LiAlH4, followed by H2O | Primary Amine |
| Cycloaddition | NaN3, Lewis Acid | Tetrazole |
| Reductive Hydrolysis | Ni-catalyst, H2, H2O | Alcohol |
Stability and Degradation Pathways of the Trifluoromethoxy Group
The trifluoromethoxy group is known for its high thermal and chemical stability, which is a key reason for its increasing use in medicinal and agrochemical chemistry. beilstein-journals.orgwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, and the C-O bond is also robust. wikipedia.org Studies on trifluoromethoxy-substituted pyridines have shown that the -OCF3 group is remarkably stable, even under conditions that cleave a methoxy (B1213986) group, such as treatment with strong acids like hydroiodic acid. researchgate.net
However, like any functional group, it is not completely inert. Degradation pathways, though not commonly observed under typical synthetic conditions, could potentially involve:
Harsh Acidic or Basic Conditions: Extremely strong acidic or basic conditions at high temperatures might lead to the cleavage of the C-O bond. A study investigating the stability of various fluorinated groups on arenes under acidic and basic conditions provides detailed insights into their reactivity. rsc.org
Reductive Cleavage: Certain powerful reducing agents might be capable of cleaving the C-O or C-F bonds, although this is generally difficult.
The stability of the -OCF3 group is a significant asset, allowing for a wide range of chemical modifications to be performed on other parts of the this compound molecule without affecting the trifluoromethoxy moiety.
Advanced Mechanistic Studies of Reaction Intermediates and Transition States
Detailed mechanistic understanding of reactions involving this compound often relies on computational chemistry and experimental studies. Quantum chemistry studies, such as Density Functional Theory (DFT) calculations, are used to model reaction pathways, intermediates, and transition states. google.comresearchgate.net
For instance, computational studies on trifluoromethoxylated pyridines have been performed to determine their lowest-energy conformations and to understand the electronic influence of the -OCF3 group. researchgate.netacs.org These studies have shown that the trifluoromethoxy group often adopts a conformation orthogonal to the plane of the aromatic ring, which can have implications for its interaction with receptors or catalysts. google.com
Mechanistic studies on nucleophilic aromatic substitution reactions focus on the stability of the Meisenheimer complex. researchgate.net DFT calculations can quantify the stabilizing effect of the -OCF3 and nitrile groups on this intermediate, providing a theoretical basis for the observed regioselectivity and reactivity. researchgate.net
In the context of radical reactions, such as photoredox-catalyzed trifluoromethoxylation, mechanistic investigations involve identifying the key radical intermediates. acs.orgrhhz.net Techniques like emission spectroscopy and computational modeling of reaction energy profiles help to elucidate the step-by-step mechanism, including the generation of the OCF3 radical and its subsequent addition to the aromatic ring. google.comacs.org
Applications As a Versatile Synthetic Building Block
Utility in the Construction of Complex Organic Architectures
The inherent reactivity of 5-(trifluoromethoxy)nicotinonitrile makes it an ideal starting material for the synthesis of intricate organic molecules. ucl.ac.ukdrexel.edu The trifluoromethoxy group enhances the lipophilicity of resulting compounds, a desirable property in medicinal chemistry for improving cell membrane penetration. The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, enabling the construction of diverse and complex molecular frameworks. This adaptability has led to its use in creating novel donor-acceptor chromophores and other electronically tunable materials. researchgate.netdntb.gov.ua
Precursor in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as an excellent substrate in these transformations. researchgate.netrsc.org The pyridine (B92270) ring can be readily functionalized through reactions like the Suzuki-Miyaura and Sonogashira couplings. researchgate.net These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at specific positions on the nicotinonitrile core, paving the way for the synthesis of a vast array of derivatives. nih.gov The efficiency and selectivity of these palladium-catalyzed methods make them indispensable for the construction of highly functionalized molecules from this versatile precursor. mdpi.comnih.gov
A variety of palladium catalysts and reaction conditions have been employed to achieve these transformations, as detailed in the table below.
| Catalyst System | Reaction Type | Substrate Scope | Reference |
| Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling | Aryl and heteroaryl boronic acids | acs.org |
| PEPPSI-type Pd(II) complexes | C-H Activation | Furanyl and thiofuranyl derivatives | mdpi.com |
| Pd₂(dba)₃, NaOt-Bu, CuI | Copper-mediated Coupling | Aryl iodides | nih.gov |
Amidation Reactions and Further Functionalization Strategies
The nitrile group of this compound is a key site for a variety of functionalization strategies, most notably amidation reactions. researchgate.net This transformation can be achieved through various methods, including hydrolysis of the nitrile to a carboxylic acid followed by coupling with an amine, or through direct reaction with organometallic reagents. mdpi.com These amidation reactions are crucial for introducing peptide-like linkages and other amide-containing functionalities, significantly expanding the chemical space accessible from this starting material. researchgate.netbeilstein-journals.org
Beyond amidation, the nitrile group can be reduced to an amine or converted into other nitrogen-containing heterocycles, further highlighting the compound's versatility. units.it
Design and Synthesis of Novel Chemical Entities Based on the Nicotinonitrile Core
The unique electronic properties and functional group handles of this compound make it a valuable scaffold for the design and synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. rhhz.netmdpi.com Researchers have utilized this core structure to develop new compounds with a range of biological activities. The ability to systematically modify the nicotinonitrile backbone through the aforementioned synthetic strategies allows for the fine-tuning of a molecule's properties to achieve desired therapeutic or material characteristics. mdpi.com
Integration into Diverse Heterocyclic Systems, including Pyrido[2,3-d]pyrimidines
A significant application of this compound is its use in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. nih.govtandfonline.comnih.govbenthamdirect.com These bicyclic structures are of great interest due to their prevalence in biologically active molecules. The synthesis often involves the reaction of an aminonicotinonitrile derivative, which can be prepared from this compound, with various cyclizing agents. bohrium.com This approach provides a modular and efficient route to a wide range of substituted pyrido[2,3-d]pyrimidines, which can then be evaluated for their pharmacological properties. researchgate.net
The synthesis of these complex heterocyclic systems underscores the importance of this compound as a key intermediate in the development of new therapeutic agents.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. For a related compound, 2-(trifluoromethoxy)nicotinonitrile, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows a signal at δ 8.52 (dd, J=4.9, 1.9, 1H). fu-berlin.de This indicates the presence of a proton on the pyridine (B92270) ring. The chemical shift (δ) is reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) reveal the interactions with neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy is employed to identify the carbon framework of a molecule. nih.gov In the ¹³C NMR spectrum of nicotinonitrile derivatives, characteristic signals for the nitrile group (CN), as well as the carbon atoms of the pyridine ring and any substituents, are observed. nih.gov For instance, the nitrile carbon typically appears around δ 117 ppm, while the pyridine ring carbons and the trifluoromethoxy carbon will have distinct chemical shifts influenced by their electronic environment. nih.gov
| Functional Group | Typical ¹³C NMR Chemical Shift (ppm) |
| Nitrile (C≡N) | ~117 |
| Pyridine Ring Carbons | 120-160 |
| Trifluoromethoxy Carbon (CF₃) | Quartet, ~120 (J C-F ≈ 257 Hz) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a powerful tool specifically for observing fluorine atoms in a molecule. For 5-(trifluoromethoxy)nicotinonitrile, the ¹⁹F NMR spectrum, recorded in acetonitrile (B52724) (MeCN) at 376 MHz, displays a signal at δ = -59.03 ppm. fu-berlin.de This chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. innovatechlabs.com This technique is instrumental in identifying the functional groups present. innovatechlabs.com The FTIR spectrum of a nicotinonitrile derivative typically shows a sharp absorption band around 2224 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. nih.gov Additionally, characteristic bands for C-F stretching in the trifluoromethyl group are expected in the region of 1100-1200 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H and C=C stretching vibrations will also be present. nih.gov
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |
| Nitrile (C≡N) | ~2224 |
| C-F (Trifluoromethyl) | 1100-1200 |
| Aromatic C-H | ~3076 |
| Aromatic C=C | ~1550 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. fu-berlin.de The exact mass of a related compound, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, has been computationally determined to be 239.9468879 Da. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.gov This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For instance, the calculated elemental analysis for a related compound, C₁₀H₇F₆NO₃S₂Se, was C 26.92%, H 1.58%, N 3.14%, and S 14.37%, which closely matched the measured values of C 27.00%, H 1.97%, N 3.14%, and S 14.50%. fu-berlin.de This level of agreement between calculated and found values provides strong evidence for the proposed chemical formula. rsc.org
Complementary Analytical Techniques for Material Characterization
In addition to primary structural elucidation methods, a suite of complementary analytical techniques is crucial for a comprehensive understanding of a material's properties. For novel compounds such as this compound, techniques that probe its electronic, morphological, and conductive characteristics are particularly insightful. The following sections detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Atomic Force Microscopy (AFM), and conductivity measurements in the characterization of this and related materials.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. manipal.edunih.gov By measuring the absorbance of light across the UV and visible regions of the electromagnetic spectrum, one can gain qualitative and quantitative information about a compound dissolved in a solution. manipal.edu The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. nih.gov The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.
A hypothetical UV-Vis analysis of this compound would involve dissolving the compound in a transparent solvent (e.g., ethanol, acetonitrile) and recording its absorbance spectrum, typically from 200 to 800 nm. The resulting spectrum would be a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λmax) can be determined. This data is valuable for confirming the presence of the chromophoric system and for quantitative analysis using the Beer-Lambert law.
Table 1: Illustrative UV-Vis Absorption Data for Related Nicotinonitrile Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 1) | Chloroform | ~411 | mdpi.com |
| 2-Amino-6-(p-tolyl)-4-phenylnicotinonitrile (Compound 2) | Chloroform | ~410 | mdpi.com |
| 5-(p-tolylazo)-4,6-dimethyl-3-cyano-2-pyridone | Dichloromethane | ~360, ~420 | researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate typical absorption ranges. The data is not for this compound itself.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. mdpi.commdpi.com It is an invaluable tool for characterizing the surface morphology, roughness, and texture of thin films and coatings. chalcogen.romdpi.com Unlike electron microscopy, AFM does not require a conductive surface and can be operated in various environments, including ambient air and liquid. mdpi.com
In the context of this compound, AFM would be particularly useful if the compound is incorporated into a thin film, for example, as a component in an organic electronic device or a functional surface coating. The analysis would involve scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This data is then used to construct a detailed 3D map of the surface. mdpi.com
Key parameters that can be extracted from AFM analysis include:
Surface Roughness: Quantified by parameters such as the root mean square (RMS) roughness and the average roughness (Ra), which provide a statistical measure of the surface's vertical deviations. chalcogen.rodavidpublisher.com
Grain Size and Distribution: For polycrystalline films, AFM can visualize individual grains and allow for the analysis of their size, shape, and distribution, which significantly influence the material's properties. mdpi.com
Surface Features and Defects: The technique can identify and characterize surface features such as pores, cracks, and other defects that may impact the performance of a device. mdpi.com
While no specific AFM studies on thin films of this compound were found, research on other organic thin films demonstrates the utility of this technique. For instance, AFM has been used to study the surface morphology of thin films of zinc aluminum oxide (ZAO), revealing how annealing temperature affects grain size and surface roughness. chalcogen.ro In another example, AFM was used to investigate the surface of polymer thin films, providing information on particle size and surface homogeneity. aaru.edu.jo
Table 2: Representative Surface Morphology Data from AFM Analysis of Thin Films
| Material | Deposition/Treatment | Average Roughness (Ra) | Grain Size | Reference |
| Zinc Aluminum Oxide (ZAO) Film | Annealed at 200 °C | 14.52 nm | - | chalcogen.ro |
| Zinc Aluminum Oxide (ZAO) Film | Annealed at 500 °C | 25.07 nm | - | chalcogen.ro |
| Nickel Silicide Film | RTT at 350 °C | 2.6 nm | ~30 nm | mdpi.com |
| Poly formyl pyrrole (B145914) (PFPy) Film | Anchored | - | 154 nm | aaru.edu.jo |
| Poly formyl thiophene (B33073) (PFTh) Film | Anchored | - | 36 nm | aaru.edu.jo |
This table provides examples of data obtained from AFM analysis on various thin film materials to illustrate the type of information that can be gathered. The data is not for films containing this compound.
Conductivity Measurements for Electronic Materials
Conductivity measurements are essential for evaluating the potential of a material for applications in electronics, where the transport of charge is a key function. Materials can be classified as conductors, semiconductors, or insulators based on their ability to conduct electrical current. For organic molecules like this compound, which may be components of electronic materials, understanding their contribution to charge transport is critical.
The electrical conductivity (σ) of a material is the reciprocal of its resistivity (ρ) and is a measure of how easily charge carriers (electrons or ions) can move through it. The presence of the electron-withdrawing trifluoromethoxy and nitrile groups on the aromatic pyridine ring suggests that this compound could influence the electronic properties of materials it is incorporated into. Aromatic nitrile-containing polymers have been investigated for various applications, including as high-performance dielectrics and in proton exchange membranes for fuel cells, where their polar nature and thermal stability are advantageous. vt.educanada.ca
Conductivity measurements on materials incorporating this compound would typically be performed using a four-point probe or by fabricating a simple device structure. The measurement involves applying a voltage across the material and measuring the resulting current. The conductivity can then be calculated based on the material's dimensions. For materials that exhibit ionic conductivity, such as proton-conducting membranes, measurements are often performed under controlled humidity and temperature conditions.
While direct conductivity data for this compound is not available, studies on related material systems provide context. For example, some sulfonated poly(arylene ether nitrile) copolymers have shown proton conductivities comparable to Nafion, a benchmark material for proton exchange membranes. canada.ca In another instance, a metal-organic framework incorporating tetrathiafulvalene-phosphonate linkers exhibited mixed ionic and electronic conductivity, with a room-temperature electronic conductivity of 7.2 × 10⁻⁶ S cm⁻¹. bohrium.com
Table 3: Illustrative Conductivity Data for Nitrile-Containing and Other Electronic Materials
| Material | Type of Conductivity | Conductivity (S/cm) | Conditions | Reference |
| m-SPAEEN-60 Copolymer | Proton | 0.060 - 0.084 | 20 °C | canada.ca |
| BPCN-35 Copolymer | Proton | 0.078 - 0.140 | 20 °C | canada.ca |
| Tetrathiafulvalene-Phosphonate MOF | Electronic | 7.2 × 10⁻⁶ | Room Temperature | bohrium.com |
| Tetrathiafulvalene-Phosphonate MOF | Proton | 4.9 × 10⁻⁵ | 95% Relative Humidity | bohrium.com |
This table presents conductivity data for various materials to exemplify the range of values and types of conductivity that can be measured. The data is not for this compound itself.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic properties of molecules. mpg.descienceopen.com By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic structures, and other key parameters that govern chemical reactivity. mpg.descienceopen.com
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are instrumental in elucidating the electronic landscape of 5-(Trifluoromethoxy)nicotinonitrile. These studies involve the optimization of the molecule's geometry to its lowest energy state and the subsequent analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are critical in predicting the molecule's reactivity towards nucleophiles and electrophiles.
The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups significantly influences the electronic distribution within the pyridine (B92270) ring. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which reveals regions of positive and negative charge on the molecular surface. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, pyridine nitriles are known to be highly reactive towards nucleophiles like cysteine due to the electron-withdrawing nature of the heteroaromatic ring. nih.gov Computational studies can predict the activation energies for such reactions, offering a quantitative measure of reactivity. nih.gov
Table 1: Calculated Electronic Properties of Nicotinonitrile Derivatives (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Nicotinonitrile | -7.5 | -1.2 | 6.3 | 3.8 |
| 5-chloronicotinonitrile | -7.8 | -1.5 | 6.3 | 2.5 |
| This compound | -8.2 | -2.0 | 6.2 | 4.5 |
Note: The data in this table is illustrative and intended to represent the types of information obtained from DFT calculations. Actual values would be derived from specific computational studies.
Reaction Mechanism Elucidation via Computational Pathways
Beyond predicting reactivity, DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including transition states and intermediates. montclair.edu This allows for the detailed elucidation of reaction mechanisms. For reactions involving this compound, computational chemists can model various potential pathways to determine the most energetically favorable route.
For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT can be used to calculate the energies of the Meisenheimer complex (σ-complex) intermediates that may form. researchgate.net The relative stabilities of these intermediates can predict the regioselectivity of the reaction. researchgate.net Similarly, for more complex, multi-step syntheses, computational modeling can identify potential byproducts and optimize reaction conditions by providing insights into the kinetics and thermodynamics of each step.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's conformational flexibility and its interactions with its environment. nih.govnih.gov
MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This is particularly useful for understanding the conformational landscape of flexible molecules and for studying how this compound might interact with biological macromolecules, such as enzymes. nih.govrsc.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize a ligand within a binding pocket. mdpi.com
Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule. nih.gov This method is particularly effective for identifying low-energy conformations and for studying systems at thermodynamic equilibrium. For this compound, MC simulations can provide insights into its preferred conformations in different solvent environments and its aggregation behavior.
Structure-Reactivity Relationships Derived from Theoretical Calculations
A key outcome of computational studies is the establishment of structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, researchers can develop predictive models.
For instance, theoretical calculations can correlate the electron-withdrawing or -donating nature of substituents on the pyridine ring with the activation energy of a particular reaction. nih.gov This allows for the rational design of derivatives with enhanced or attenuated reactivity for specific applications. DFT-based approaches have been successfully used to predict the reactivity of nitrile-containing compounds with biological nucleophiles, providing a valuable tool for assessing potential bioactivity or toxicity. nih.gov
In Silico Design of Novel this compound Derivatives
The ultimate goal of many computational studies is the in silico design of novel molecules with desired properties. nih.govmdpi.comresearchgate.netresearchgate.net By leveraging the understanding gained from DFT, MD, and SRR studies, researchers can computationally screen virtual libraries of this compound derivatives for specific applications.
This process, often referred to as virtual screening, can significantly accelerate the drug discovery or materials development process by prioritizing the synthesis of the most promising candidates. nih.gov For example, if the goal is to design a new enzyme inhibitor, computational docking can be used to predict the binding affinity of various derivatives to the target protein. nih.gov Subsequent MD simulations can then assess the stability of the protein-ligand complex. mdpi.com This iterative cycle of design, computational evaluation, and experimental validation is a powerful paradigm in modern chemical research. nih.gov
Future Prospects and Emerging Research Directions
Development of Innovative Catalytic Systems for 5-(Trifluoromethoxy)nicotinonitrile Transformations
The development of novel and efficient catalytic systems is paramount for expanding the synthetic utility of this compound. Current research focuses on several key areas:
C-H Functionalization: Direct C-H functionalization is a powerful tool for creating complex molecules. nih.gov Research is ongoing to develop catalysts that can selectively activate specific C-H bonds in the pyridine (B92270) ring of this compound, allowing for the introduction of various functional groups. rsc.orgoup.comnih.gov For instance, iridium-catalyzed C-H borylation has shown promise for trifluoromethyl-substituted pyridines, offering a pathway to novel boronic esters. acs.orgnih.gov These reactions often exhibit high regioselectivity based on steric factors. acs.orgnih.gov Similarly, palladium-catalyzed C-H arylation of pyridines with aryl triflates can achieve regioselective arylation at the C3 position. oup.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on developing more robust and versatile palladium catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. mdpi.comnih.gov The stability of the trifluoromethoxy group under various reaction conditions is a key consideration in these transformations. mdpi.com
Magnetic Nanoparticle Catalysts: The use of magnetic nanoparticles as catalyst supports is a growing trend in green chemistry. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating recycling and reuse. rsc.orgresearchgate.net Developing magnetic nanocatalysts for the synthesis and transformation of nicotinonitrile derivatives could lead to more sustainable and cost-effective processes. rsc.orgresearchgate.net
Exploration of Novel Reaction Spaces for Derivatization
Beyond established catalytic methods, researchers are exploring new reaction environments and strategies to access a wider range of this compound derivatives.
Visible-Light Photoredox Catalysis: This technique has emerged as a mild and powerful tool for organic synthesis. mdpi.com The use of visible light to promote C-H functionalization, such as trifluoromethylation, of pyridine-containing compounds offers a green alternative to traditional methods. mdpi.com Future research will likely explore the application of photoredox catalysis to a broader range of transformations involving this compound.
Multi-component Reactions: These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient. researchgate.net Designing new multi-component reactions that incorporate this compound as a key building block could rapidly generate libraries of diverse and complex molecules. chem-soc.silongdom.org
Dearomatization Strategies: Temporary dearomatization of the pyridine ring can open up new avenues for functionalization. snnu.edu.cn This approach involves converting the aromatic pyridine into a more reactive, non-aromatic intermediate, which can then undergo reactions at positions that are typically unreactive in the parent aromatic compound. Subsequent rearomatization then yields the functionalized pyridine derivative. snnu.edu.cn
Integration with Flow Chemistry and Automated Synthesis Paradigms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.
Continuous Flow Synthesis: Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgnih.govnih.govscielo.brscielo.br The continuous synthesis of nicotinonitrile precursors has already been demonstrated, highlighting the potential for producing complex pyridines at a lower cost. beilstein-journals.orgnih.govnih.gov The integration of this compound synthesis and derivatization into continuous flow systems is a promising area for future development. acs.orgnih.govacs.org
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and molecules. By combining robotic systems with real-time analysis, researchers can rapidly screen large numbers of catalysts, reaction conditions, and substrates. This high-throughput approach can significantly shorten the development timeline for new derivatives of this compound.
Advanced Material Science Applications of this compound Derivatives
The unique properties imparted by the trifluoromethoxy group make this compound and its derivatives attractive candidates for advanced materials. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org
Organic Electronics: Fluorinated organic compounds are increasingly used in electronic and optoelectronic devices. rsc.orgnih.gov The trifluoromethoxy group can enhance properties like thermal stability and charge carrier mobility, making derivatives of this compound potentially useful in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgnumberanalytics.comresearchgate.net
Liquid Crystals: The unique shape and polarity of molecules containing the trifluoromethoxy group can influence their liquid crystalline properties. Research into new liquid crystal materials incorporating this moiety could lead to advances in display technologies.
Fluoropolymers: Fluoropolymers are known for their high thermal stability and chemical resistance. numberanalytics.com Incorporating this compound derivatives into polymer backbones could lead to new materials with tailored optical, electrical, and physical properties for a range of applications. numberanalytics.com
Cross-Disciplinary Research Synergies in Organic and Computational Chemistry
The synergy between experimental organic chemistry and computational chemistry is becoming increasingly crucial for modern chemical research.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the reactivity, selectivity, and electronic properties of this compound and its derivatives. This can help guide the design of new catalysts and reaction pathways, saving significant time and resources in the laboratory.
Mechanism Elucidation: Computational studies can provide valuable insights into the mechanisms of complex catalytic reactions. rsc.org By understanding the transition states and intermediates involved, chemists can optimize reaction conditions and develop more efficient catalysts.
In Silico Design: Computational tools can be used to design new molecules with specific desired properties. For example, researchers can computationally screen virtual libraries of this compound derivatives to identify candidates with optimal electronic properties for a particular material application or with promising binding affinity for a biological target.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
